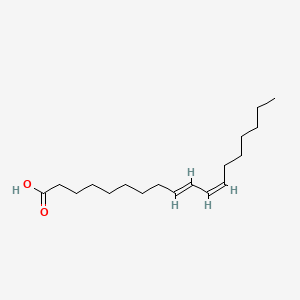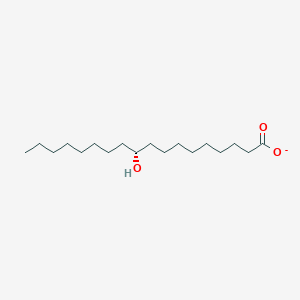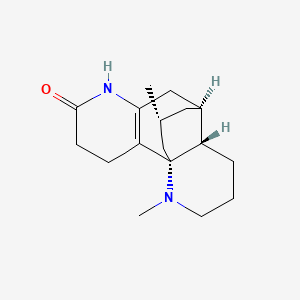
4-Nerolidylcatechol
概要
説明
4-Nerolidylcatechol is a natural product known for its significant antioxidant and anti-inflammatory properties. It is primarily isolated from the roots of plants belonging to the Piperaceae family, such as Piper peltatum and Piper umbellatum . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of diseases like malaria and cancer .
作用機序
Target of Action
4-Nerolidylcatechol (4-NC) primarily targets the biosynthesis of isoprenoids in Plasmodium spp . Isoprenoids are a large class of organic compounds produced by all living organisms, and they play crucial roles in various biological functions. In Plasmodium spp., isoprenoids are involved in the prenylation of proteins in the digestive vacuole .
Mode of Action
4-NC interferes with the prenylation of proteins in the digestive vacuole of Plasmodium spp . Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. This interference affects the overall process of hemozoin formation in the parasite . Hemozoin formation is a crucial process for the survival of the parasite, as it detoxifies the free heme released during hemoglobin digestion.
Biochemical Pathways
The primary biochemical pathway affected by 4-NC is the isoprenoid biosynthesis pathway in Plasmodium spp . By inhibiting this pathway, 4-NC disrupts the production of essential metabolites such as ubiquinone 8, menaquinone 4, and dolichol 12 . These metabolites play vital roles in various cellular processes, including electron transport and protein glycosylation.
Pharmacokinetics
It’s known that 4-nc is an unstable natural product . Its instability could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, thereby influencing its bioavailability.
Result of Action
The primary result of 4-NC’s action is the inhibition of hemozoin formation, leading to the death of the Plasmodium spp . Additionally, 4-NC exhibits significant in vitro antiplasmodial activity . It also shows high antioxidant activity, which could contribute to its antiplasmodial mode of action .
Action Environment
The action of 4-NC can be influenced by environmental factors. For instance, its stability is affected by storage conditions. It loses more than 80% of its antioxidant activity upon storage in solution at −20 °C for 30 days . This instability could potentially influence its efficacy and stability in different environments.
準備方法
4-Nerolidylcatechol can be obtained through straightforward solvent extraction of the roots of cultivated Piper peltatum or Piper umbellatum, followed by column chromatography on the resulting extract . Semi-synthetic derivatives of this compound have been developed to enhance its stability and biological activity. These derivatives are prepared by introducing one or two substituent groups (methyl, acetyl, benzyl, benzoyl) on the oxygen atoms .
化学反応の分析
4-Nerolidylcatechol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acylating and alkylating agents. For instance, O-acylation or O-alkylation of this compound provides derivatives with improved stability and significant in vitro antiplasmodial activity . Major products formed from these reactions include mono- and di-substituted derivatives, which exhibit enhanced biological properties .
科学的研究の応用
4-Nerolidylcatechol has been extensively studied for its scientific research applications across various fields:
類似化合物との比較
4-Nerolidylcatechol is unique due to its dual antioxidant and anti-inflammatory properties. Similar compounds include other sesquiterpenoids like artemisinin and curcumin, which also exhibit antimalarial and anticancer activities. this compound’s ability to induce autophagy and its significant antioxidant activity make it distinct .
Similar Compounds
Artemisinin: Known for its potent antimalarial activity.
Curcumin: Exhibits antioxidant, anti-inflammatory, and anticancer properties.
Catechol: A simpler structure with antioxidant properties but lacks the extended biological activities of this compound.
特性
IUPAC Name |
4-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-6-21(5,18-12-13-19(22)20(23)15-18)14-8-11-17(4)10-7-9-16(2)3/h6,9,11-13,15,22-23H,1,7-8,10,14H2,2-5H3/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZZDHDWRSFLAY-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C=C1)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)C1=CC(=C(C=C1)O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74683-11-7 | |
| Record name | 1,2-Benzenediol, 4-(1-ethenyl-1,5,9-trimethyl-4,8-decadienyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074683117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nerolidylcatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary cellular targets of 4-Nerolidylcatechol (4-NC)?
A1: Research indicates that 4-NC exhibits its effects through multiple mechanisms. Notably, it inhibits hemozoin formation [], disrupts isoprenoid biosynthesis [], induces apoptosis through mitochondrial pathways [, ], and inhibits Topoisomerase I activity [].
Q2: How does 4-NC's inhibition of hemozoin formation contribute to its anti-malarial activity?
A2: Hemozoin formation is a detoxification mechanism employed by Plasmodium parasites to neutralize the toxic effects of free heme released during hemoglobin degradation. By inhibiting hemozoin formation, 4-NC allows the accumulation of free heme, ultimately leading to parasite death [].
Q3: Which specific isoprenoid metabolites are affected by 4-NC in Plasmodium falciparum?
A3: 4-NC significantly inhibits the biosynthesis of ubiquinone 8, menaquinone 4, and dolichol 12 in P. falciparum cultures []. These metabolites play crucial roles in electron transport, redox reactions, and protein glycosylation, respectively.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol.
Q5: Is there any spectroscopic data available for 4-NC?
A5: While the provided abstracts do not delve into detailed spectroscopic characterization, several studies mention using HPLC-DAD [, , ] and HPLC-UV [] techniques for 4-NC quantification. Additionally, research on its electrochemical properties utilizes techniques like cyclic voltammetry and differential pulse voltammetry [].
Q6: Are there any studies on 4-NC's material compatibility and stability, or its catalytic properties?
A6: The provided research primarily focuses on 4-NC's biological activity and doesn't offer insights into its material compatibility, stability outside biological contexts, or any catalytic properties.
Q7: Have any computational studies been conducted to understand 4-NC's activity?
A7: Yes, 3D QSAR models have been developed based on 4-NC and its derivatives to identify potential antimalarial leads []. Molecular docking studies have also been performed, revealing 4-NC's potential as an inhibitor of DNA topoisomerase I, glyceraldehyde 3-phosphate dehydrogenase, and Plasmodium falciparum lactate dehydrogenase []. Additionally, molecular modeling suggests that 4-NC may bind to CYP51, an enzyme involved in fungal lanosterol synthesis, potentially explaining its antifungal activity [].
Q8: How do structural modifications of 4-NC affect its activity?
A8: Studies on 4-NC derivatives with varying substituents (methyl, acetyl, benzyl, benzoyl) on the O atoms reveal the impact of structural modifications [, , , ]. These modifications influence stability, antioxidant activity, cytotoxicity, and in vitro antimalarial activity against P. falciparum. For example, diacetyl this compound displayed improved in vivo antimalarial activity compared to 4-NC [].
Q9: Is 4-NC a stable compound? What strategies are employed to enhance its stability?
A9: 4-NC is known to be susceptible to oxidation [, , ]. To overcome this limitation, researchers have explored various formulation strategies. These include encapsulation in liposomes [, ], incorporating it into polycaprolactone nanoparticles [], and formulating pellets coated with polymers like hydroxypropyl methylcellulose, polyvinylpyrrolidone K-30, and polyvinyl alcohol-polyethylene glycol graft-copolymer []. These strategies aim to improve stability, solubility, and bioavailability.
Q10: Is there information available on SHE regulations, environmental impact, or degradation of 4-NC?
A10: The provided abstracts primarily focus on 4-NC's biological activity and do not provide information on SHE regulations, ecotoxicological effects, or degradation pathways.
Q11: What is known about the absorption, distribution, metabolism, and excretion of 4-NC?
A11: One study investigates 4-NC's pharmacokinetic profile in rats after intravenous administration []. While it establishes an HPLC-UV method for 4-NC quantification in rat plasma, detailed ADME data is not provided in the abstract.
Q12: Are there any studies on 4-NC's in vivo activity and efficacy?
A12: Yes, 4-NC displays in vivo antimalarial activity against Plasmodium berghei in mice []. Additionally, a standardized dichloromethane extract from Piper umbellatum leaves, containing 23.9% 4-NC, demonstrated anticancer activity in an Ehrlich solid tumor model in mice [].
Q13: What cell-based assays have been used to study 4-NC's activity?
A13: Various cell-based assays have been employed, including cytotoxicity assays against tumor cell lines (MCF-7, B16 melanoma, HCT-8, CEM, and HL-60) [, ], antifungal assays against Microsporum canis and Trichophyton rubrum [], and assays investigating 4-NC's effects on cell cycle progression, apoptosis, and mitochondrial function [, ].
Q14: Are there any known resistance mechanisms to 4-NC in Plasmodium or other target organisms?
A14: The provided research doesn't specifically address resistance mechanisms to 4-NC. Further investigations are needed to understand the potential for resistance development and cross-resistance with existing drugs.
Q15: What is the safety profile of 4-NC? Are there any concerns about its toxicity?
A15: While 4-NC exhibits promising bioactivity, it also shows cytotoxicity in some studies [, , , ]. Its safety profile requires further investigation, particularly long-term effects and potential adverse effects in preclinical models.
Q16: Are there any specific drug delivery strategies or identified biomarkers for 4-NC?
A16: The provided research primarily focuses on 4-NC's in vitro activity, formulation strategies, and basic in vivo efficacy. There's limited information on targeted drug delivery approaches or specific biomarkers for 4-NC. Analytical methods primarily involve HPLC-based techniques for quantification [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(3R,3aS,4S,6S,7R)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate](/img/structure/B1235988.png)








![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B1236001.png)
